N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields.
Deprotection: Deprotection of the piperazine derivatives with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interaction with biological targets, including its binding affinity to various receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The piperazine and thiazole rings are known to interact with various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to therapeutic effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide: This compound also features a piperazine ring and has shown promising antimicrobial activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been evaluated for their anti-tubercular activity.
Uniqueness
N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-7-4-8-17(13-16)25-9-11-26(12-10-25)20(28)18-14-29-21(23-18)24-19(27)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIVJRDDLYIPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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